molecular formula C17H22N2OS2 B429872 2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 328068-63-9

2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B429872
CAS No.: 328068-63-9
M. Wt: 334.5g/mol
InChI Key: MCLSPXGXKURZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with butylsulfanyl and 2-methyl-2-propenyl substituents. The presence of sulfur and nitrogen atoms in the ring system imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butylsulfanyl group: This can be achieved through nucleophilic substitution reactions using butylthiol and a suitable leaving group.

    Addition of the 2-methyl-2-propenyl group: This step often involves alkylation reactions using 2-methyl-2-propenyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bonds or the sulfur atom.

    Substitution: The butylsulfanyl and 2-methyl-2-propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with hydrogenated double bonds or reduced sulfur.

    Substitution: Compounds with new functional groups replacing the butylsulfanyl or 2-methyl-2-propenyl groups.

Scientific Research Applications

2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the butylsulfanyl and 2-methyl-2-propenyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BUTYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
  • 2-(ethylsulfanyl)-3-(2-methyl-2-propenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 2-(butylsulfanyl)-3-(2-ethyl-2-propenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. The combination of the butylsulfanyl and 2-methyl-2-propenyl groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

328068-63-9

Molecular Formula

C17H22N2OS2

Molecular Weight

334.5g/mol

IUPAC Name

10-butylsulfanyl-11-(2-methylprop-2-enyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C17H22N2OS2/c1-4-5-9-21-17-18-15-14(12-7-6-8-13(12)22-15)16(20)19(17)10-11(2)3/h2,4-10H2,1,3H3

InChI Key

MCLSPXGXKURZRL-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC(=C)C

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.